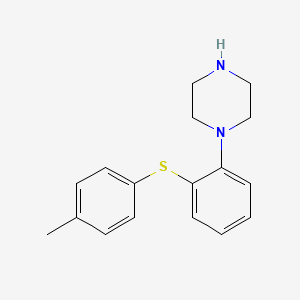

1-(2-(p-Tolylthio)phenyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H20N2S |

|---|---|

Molecular Weight |

284.4 g/mol |

IUPAC Name |

1-[2-(4-methylphenyl)sulfanylphenyl]piperazine |

InChI |

InChI=1S/C17H20N2S/c1-14-6-8-15(9-7-14)20-17-5-3-2-4-16(17)19-12-10-18-11-13-19/h2-9,18H,10-13H2,1H3 |

InChI Key |

HAMAPMMCMQNNBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=CC=CC=C2N3CCNCC3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 2 P Tolylthio Phenyl Piperazine and Analogous Structures

Fundamental Synthetic Approaches to the Piperazine (B1678402) Ring System

The piperazine scaffold is a ubiquitous feature in a vast number of biologically active compounds. nih.govnih.gov Consequently, numerous synthetic methods have been developed for its construction, ranging from classical cyclization reactions to more contemporary catalytic approaches. nih.gov

The formation of the piperazine ring is often achieved through the cyclization of linear precursors. A common and traditional method involves the reaction of an appropriate aniline precursor with bis(2-chloroethyl)amine hydrochloride at elevated temperatures. nih.gov However, this approach can be limited by long reaction times and the cost of substituted anilines. nih.gov

More advanced cyclization strategies offer greater efficiency and substrate scope. These include:

Reductive Cyclization of Dioximes: A general approach involves the double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines. These intermediates then undergo a stereoselective catalytic reductive cyclization to yield the piperazine ring. nih.gov This method allows for the straightforward incorporation of substituents at both carbon and nitrogen atoms. nih.govresearchgate.net

Hydrogenation of Pyrazines: The reduction of substituted pyrazines provides a direct route to the corresponding piperazine derivatives. researchgate.net

Dimerization of Aziridines: A [3+3]-type dimerization of aziridines can also be employed to construct the six-membered piperazine ring. researchgate.net

Ring-Opening of DABCO Derivatives: The cleavage of the C-N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives, activated by various agents like sulfonyl chlorides or aryl halides, followed by reaction with nucleophiles, can lead to functionalized piperazines. researchgate.net

Photoredox Catalysis: Modern photoredox strategies, such as the CarboxyLic Amine Protocol (CLAP), enable the synthesis of C2-functionalized piperazines. This method utilizes an iridium-based photoredox catalyst to generate an α-aminyl radical from an amino-acid-derived diamine, which then cyclizes with an imine formed in situ from an aldehyde. mdpi.com

A summary of key cyclization strategies is presented below:

| Strategy | Precursors | Key Features | Reference |

| Traditional Cyclization | Aniline, bis(2-chloroethyl)amine | Elevated temperatures, long reaction times | nih.gov |

| Reductive Cyclization | Primary amines, nitrosoalkenes | Forms dioxime intermediate, stereoselective | nih.gov |

| Hydrogenation | Pyrazines | Direct reduction to piperazine | researchgate.net |

| Dimerization | Aziridines | [3+3] cycloaddition | researchgate.net |

| Ring-Opening | DABCO derivatives | Requires activating agent and nucleophile | researchgate.net |

| Photoredox Catalysis (CLAP) | Amino-acid diamine, aldehyde | Iridium-based catalyst, forms C2-functionalized piperazines | mdpi.com |

Ammoniation processes represent an important industrial route to piperazine and its derivatives. These methods typically involve the reaction of amino compounds in the presence of ammonia and a catalyst at elevated temperatures and pressures. For instance, heating an amino compound with the general formula X-CH2CH2-Y (where X is -NH2 or -OH and Y can be -NH-CH2-CH2-OH or -NH(CH2CH2NH)n-H) with ammonia over a Ni-MgO catalyst at temperatures between 200°C and 275°C can produce piperazine. google.com

Another approach involves the reaction of 1,2-dihaloethanes, such as 1,2-dichloroethane, with a large excess of alcoholic ammonia. sciencemadness.org While this can lead to the formation of piperazine, it often results in a mixture of products, including ethylenediamine and higher-order amines, making purification challenging. sciencemadness.org The reaction of diethanolamine with ammonia in the presence of a Ni-MgO catalyst has also been shown to yield piperazine. google.com

Synthesis of the 1-(2-(p-Tolylthio)phenyl)piperazine Core Structure

The construction of the this compound core involves the formation of two key bonds: the C-N bond between the phenyl ring and the piperazine nitrogen, and the C-S bond forming the aryl thioether linkage. Transition metal-catalyzed cross-coupling reactions are paramount for achieving these transformations efficiently.

The formation of the aryl thioether and the N-aryl bond is typically achieved through palladium- or copper-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction is a powerful tool for synthesizing N-arylpiperazines from aryl halides and piperazine. nih.govresearchgate.netwikipedia.org The reaction is highly versatile, tolerant of a wide range of functional groups, and has largely replaced harsher traditional methods. wikipedia.org Catalyst systems have evolved over several "generations," allowing for the use of various aryl halides (chlorides, bromides, iodides) and enabling reactions under milder conditions. nih.govwikipedia.org For the synthesis of the target compound, this reaction can be used to couple piperazine with a pre-formed 2-(p-tolylthio)phenyl halide. A closely related compound, vortioxetine (B1682262) (1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine), is synthesized by first coupling Boc-piperazine with 2-bromoiodobenzene, followed by a second palladium-catalyzed reaction with 2,4-dimethylthiophenol. google.com

Ullmann Condensation: The Ullmann reaction is a classical copper-promoted method for forming C-S and C-N bonds. wikipedia.orgnih.gov Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgmdpi.com However, modern protocols utilize catalytic amounts of copper salts (e.g., CuI) in the presence of a ligand, allowing the reaction to proceed under milder conditions. mdpi.comunion.edu This reaction can be employed to couple an aryl halide with a thiol to form the aryl thioether linkage, or with an amine to form the C-N bond. wikipedia.orgnih.gov For example, the synthesis of aryl thioethers can be achieved by reacting aryl halides with thiophenols in the presence of a copper catalyst. nih.gov

The table below compares these two key coupling reactions.

| Reaction | Catalyst | Typical Substrates | Advantages | Disadvantages | Reference |

| Buchwald-Hartwig Amination | Palladium complexes with phosphine ligands | Aryl halides/triflates, amines (piperazine) | High yields, broad substrate scope, mild conditions | Catalyst can be expensive | nih.govresearchgate.netwikipedia.org |

| Ullmann Condensation | Copper (metal or salts) | Aryl halides, thiols, amines | Lower cost of catalyst | Often requires higher temperatures, can have limited scope | wikipedia.orgnih.govmdpi.com |

The aryl thioether moiety can be introduced through the reaction of a thiol with an appropriately substituted aromatic ring. A particularly effective method for forming thioether linkages is the thiol-ene reaction . This reaction involves the addition of a thiol to an alkene, typically initiated by radicals or UV light, to form an anti-Markovnikov thioether product. wikipedia.orgillinois.edu

The thiol-ene reaction is considered a "click" chemistry reaction due to its high efficiency, high yield, stereoselectivity, and rapid reaction rate. wikipedia.orgillinois.edu In the context of synthesizing the target compound, a precursor containing a vinyl group on the phenyl ring could react with p-thiocresol in a thiol-ene reaction to form the desired p-tolylthioether linkage. This reaction is versatile and has been used for various applications, including polymer functionalization and the synthesis of sulfur-containing heterocycles. nih.govosti.gov

N-Substitution and Advanced Derivatization Strategies for Piperazine Analogs

The piperazine ring offers two nitrogen atoms that can be functionalized, allowing for the synthesis of a wide array of analogs. N-1 substituted N-arylpiperazines, often referred to as "long-chain arylpiperazines," are a significant class of compounds, particularly in the development of ligands for serotonergic receptors. acs.orgmdpi.com

Common strategies for the derivatization of the second nitrogen (N4) of the piperazine ring include:

N-Alkylation: This can be achieved through several methods:

Nucleophilic Substitution: Reaction of the piperazine with alkyl halides or sulfonates. The reactivity can be enhanced by adding sodium or potassium iodide. mdpi.com

Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride. mdpi.com

Reduction of Carboxamides: Formation of an amide by reacting the piperazine with an acyl chloride or carboxylic acid, followed by reduction with a strong reducing agent like lithium aluminum hydride. acs.orgmdpi.com

N-Arylation: Introduction of an additional aryl group on the second nitrogen can be accomplished using the same cross-coupling methods described previously, namely the Buchwald-Hartwig amination or the Ullmann-Goldberg reaction. mdpi.com

Derivatization with other Functional Groups: The piperazine nitrogen can react with a variety of electrophiles to introduce diverse functionalities. For example, reaction with isocyanates or isothiocyanates can yield urea or thiourea derivatives, respectively. nih.gov Additionally, piperazine can be used to derivatize carboxyl groups on other molecules, such as peptides, using coupling reagents like EDC and HOAt. nih.gov These derivatization strategies are crucial for exploring the structure-activity relationships of piperazine-containing compounds. acs.orgnih.gov

Selective Mono- and Di-alkylation of Piperazine Nitrogens

Achieving selective alkylation on one of the two nitrogen atoms in the symmetrical piperazine ring is a common challenge in organic synthesis. The direct alkylation of piperazine often leads to a mixture of mono-alkylated, di-alkylated, and unreacted starting material.

Several strategies have been developed to control this selectivity:

Use of Protecting Groups: A widely adopted method involves the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, to block one of the nitrogen atoms. A solution of Di-tert-butyl dicarbonate (Boc₂O) can be added to a solution of piperazine, resulting in mono-Boc-protected piperazine. researchgate.net This intermediate can then be cleanly alkylated on the free secondary amine. Subsequent removal of the Boc group under acidic conditions yields the desired mono-alkylated piperazine. researchgate.net

Reductive Amination: This method offers a good alternative to nucleophilic substitution and avoids the formation of quaternary ammonium salts. researchgate.net It involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. researchgate.netmdpi.com By controlling the stoichiometry of the reactants, a higher yield of the mono-alkylated product can be achieved.

Control of Reaction Conditions: While less precise, using a large excess of piperazine relative to the alkylating agent can favor mono-alkylation by increasing the statistical probability of the alkylating agent reacting with an un-substituted piperazine molecule. researchgate.net

The table below summarizes the outcomes of different alkylation strategies.

| Strategy | Reagents | Key Feature | Outcome |

| Protecting Group | Piperazine, Boc₂O, Alkyl Halide, Acid | High selectivity for mono-alkylation | Clean mono-alkylated product |

| Reductive Amination | Piperazine, Aldehyde/Ketone, NaBH(OAc)₃ | Avoids over-alkylation | Good yield of mono-alkylated product |

| Excess Piperazine | Large excess of Piperazine, Alkyl Halide | Statistical control | Mixture of products, requires purification |

Synthesis of Related Substituted Phenylpiperazine Derivatives

The phenylpiperazine scaffold is a cornerstone in many biologically active compounds. Its synthesis and derivatization are subjects of extensive research, leading to a diverse array of analogs with varied substituents and properties.

Derivatives featuring a phenylethyl group attached to a piperazine nitrogen are synthesized through standard N-alkylation techniques. A common method is the nucleophilic substitution reaction between a substituted phenylpiperazine and a 2-phenylethyl halide, such as 2-phenylethyl bromide. The reaction is typically carried out in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF) to neutralize the hydrohalic acid formed. nih.gov

Alternatively, reductive amination provides another route. A substituted phenylpiperazine can be reacted with phenylacetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride to yield the corresponding 1-(2-phenylethyl)piperazine derivative. This method is often preferred for its mild conditions and avoidance of quaternary salt formation. mdpi.com

The introduction of a 2-hydroxyethyl group onto the piperazine ring is a common strategy to enhance hydrophilicity. The synthesis of these derivatives can be achieved through several routes. One industrial method involves the direct reaction of piperazine with ethylene oxide. nih.gov However, this can lead to mixtures of mono- and di-substituted products.

A more controlled, two-step laboratory-scale synthesis has also been described. nih.gov

Step 1: Substituted aryl alcohols react with an excess of epibromohydrin, often in the presence of a catalytic amount of piperidine (B6355638), at elevated temperatures.

Step 2: The resulting intermediate is then reacted with 1-(2-hydroxyethyl)piperazine in a solvent like anhydrous acetonitrile, with a base such as potassium carbonate (K₂CO₃), to yield the final product. nih.gov

Another straightforward method involves the reaction of a piperazine derivative with 2-bromoethanol. A specific example is the synthesis of 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl] piperazine, which is prepared by stirring 4-(methylthio)benzyl chloride with 1-(2-hydroxyethyl)piperazine and triethylamine in ethanol at room temperature.

The following table outlines a general two-step synthesis for 1-(2-hydroxyethyl)piperazine derivatives.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Substituted Aryl Alcohol, Epibromohydrin | Catalytic Piperidine, 135 °C | Aryl Glycidyl Ether Intermediate |

| 2 | Aryl Glycidyl Ether Intermediate, 1-(2-Hydroxyethyl)piperazine | K₂CO₃, Acetonitrile, 85 °C | 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-phenoxypropan-2-ol derivative |

Novel 1-phenyl-piperazine-2,6-diones have been prepared through a facile synthetic route utilizing methyl N-substituted iminomonoacetate as a starting material. This multi-step synthesis proceeds as follows:

An intermediate ester is prepared from 2-bromo-N-phenylacetamide and methyl N-substituted iminomonoacetate with triethylamine as a base.

The ester is then hydrolyzed to the corresponding carboxylic acid.

The target 1-phenyl-piperazine-2,6-dione is obtained by refluxing the acid in acetic anhydride with sodium acetate as a catalyst.

This method offers high yields and purity for the final products.

Sulfur-containing piperazine derivatives are an important class of compounds. A base-induced, three-component reaction has been reported for the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles. mdpi.com This method involves the reaction of disulfides, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride, and trimethylsilyl cyanide. mdpi.com The reaction proceeds in ethanol, a green solvent, and is notable for being catalyst-free and insensitive to water and dioxygen. mdpi.com

This approach provides good yields for a variety of derivatives, including the specific analog 2-(4-(2-(p-tolylthio)ethyl)piperazinyl)acetonitrile, which was obtained in a 78% yield as a light yellow oil. mdpi.com Other strategies for synthesizing sulfur-containing ethyl piperazines often start from 1-(2-chloroethyl)piperazine or 1-(2-hydroxyethyl)piperazine, followed by a nucleophilic substitution with a desired thiol. mdpi.com

The table below shows examples of synthesized 2-(4-(2-(arylthio)ethyl)piperazinyl)acetonitriles. mdpi.com

| Aryl Group | Yield | Physical State |

| p-tolyl | 78% | Light yellow oil |

| 4-chlorophenyl | 87% | White solid |

| 4-bromophenyl | 75% | White solid |

| Benzo[d]thiazol-2-yl | 60% | Light yellow solid |

A wide range of N-phenylpiperazine derivatives can be synthesized through several key reaction pathways. One of the most fundamental methods is the cyclization of an aniline derivative with bis(2-chloroethyl)amine hydrochloride at high temperatures. nih.gov This method is valued for its high yield and operational simplicity. nih.gov

Once the core phenylpiperazine structure is formed, further derivatization can be achieved at the second nitrogen atom of the piperazine ring. These N-substitution reactions include: nih.gov

Alkylation and Benzylation: Reaction of the phenylpiperazine with various alkyl or benzyl halides in the presence of an inorganic base like potassium carbonate (K₂CO₃) in DMF. nih.gov

Amidation and Sulfonamidation: Reaction with acyl chlorides or sulfonyl chlorides in the presence of an organic base such as triethylamine. nih.gov

These sequential reactions allow for the creation of a large library of phenylpiperazine derivatives with diverse functionalities. nih.gov

Advanced Purification and Spectroscopic Characterization Techniques for Novel Compounds

The successful synthesis of this compound and its analogs necessitates robust methods for purification and comprehensive structural elucidation. The isolation of these novel compounds in high purity is a prerequisite for accurate pharmacological evaluation and further derivatization. Advanced purification techniques, coupled with a suite of modern spectroscopic methods, are indispensable for confirming the chemical identity, purity, and three-dimensional structure of the target molecules.

Purification Methodologies

Following synthesis, crude products of arylthio-phenylpiperazine derivatives often contain unreacted starting materials, by-products, and other impurities. A multi-step purification strategy is typically employed to achieve the high degree of purity required for analytical and biological studies.

Crystallization of Salts: A highly effective method for purifying piperazine derivatives involves the formation and subsequent recrystallization of their acid addition salts. googleapis.com For instance, the hydrobromide (HBr) salt of analogous compounds like 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine has been purified by crystallization. googleapis.com This process often involves dissolving the crude salt in a heated solvent system, such as an isopropanol and water mixture, followed by controlled cooling to induce the formation of well-defined crystals. googleapis.com The resulting crystalline solid is then isolated by filtration and washed with a suitable solvent, like toluene or isopropanol, to remove residual impurities. googleapis.com This technique is particularly advantageous as it can yield a specific crystalline polymorph with high purity and stability. googleapis.com

Chromatographic Techniques: Column chromatography is a fundamental technique for the purification of newly synthesized organic compounds. For piperazine derivatives, silica gel column chromatography is commonly used, with elution gradients of non-polar and polar solvents (e.g., hexane and ethyl acetate) to separate the desired product from other components of the reaction mixture.

For more challenging separations or for the isolation of minor impurities for characterization, preparative High-Performance Liquid Chromatography (HPLC) is employed. nih.govresearchgate.net This method offers higher resolution and is capable of separating compounds with very similar chemical properties, ensuring a final product purity often exceeding 98%. nih.govresearchgate.net

Spectroscopic Characterization

The unambiguous identification and structural confirmation of this compound and its derivatives rely on a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure, which, when combined, offers a complete and detailed characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the structure of organic molecules. One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.govnih.gov

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a compound like this compound, distinct signals are expected for the protons on the p-tolyl group, the phenyl ring, and the piperazine ring. The integration of these signals corresponds to the number of protons, while their splitting patterns (e.g., singlet, doublet, triplet) reveal adjacent proton relationships. wm.eduresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum shows the number of chemically non-equivalent carbon atoms. The chemical shifts provide insight into the type of carbon (aliphatic, aromatic, etc.). nih.gov

Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms. nih.govnih.gov COSY identifies proton-proton couplings, while HSQC correlates protons with their directly attached carbons. HMBC is crucial for establishing longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the molecular skeleton and confirm the substitution pattern on the aromatic rings. nih.govnih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insight into its structure through fragmentation patterns. semanticscholar.org High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/TOF), provides highly accurate molecular weight data, allowing for the determination of the elemental composition of the molecule. nih.gov The observed isotopic pattern can also confirm the presence of certain elements, such as chlorine or bromine, in halogenated analogs. nih.gov

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. nih.govresearchgate.net The spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic (piperazine ring) protons, C-N stretching of the piperazine moiety, and vibrations associated with the C-S (thioether) linkage and the substituted aromatic rings. researchgate.net

Single-Crystal X-ray Diffraction: For novel compounds that can be grown as high-quality single crystals, X-ray crystallography provides the definitive, unambiguous three-dimensional structure. wm.eduresearchgate.net This technique determines the precise spatial arrangement of atoms and the conformation of the molecule in the solid state, confirming connectivity and stereochemistry beyond any doubt. nih.govnih.gov

The combination of these advanced purification and spectroscopic techniques provides the rigorous scientific evidence required to confirm the synthesis of this compound and its analogs, ensuring their suitability for further investigation.

Data Tables

Table 1: Representative ¹H NMR Spectroscopic Data for this compound Data is hypothetical and based on analogous structures.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.45 - 7.00 | m | 8H | Ar-H |

| 3.20 | t | 4H | Piperazine-H (N-CH₂) |

| 3.10 | t | 4H | Piperazine-H (N-CH₂) |

| 2.35 | s | 3H | Tolyl-CH₃ |

| 2.10 | s (br) | 1H | Piperazine-NH |

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound Data is hypothetical and based on analogous structures.

| Chemical Shift (δ, ppm) | Assignment |

| 151.0 | Ar-C |

| 138.5 | Ar-C |

| 137.0 | Ar-C |

| 132.0 | Ar-C |

| 130.0 | Ar-CH |

| 128.0 | Ar-CH |

| 125.5 | Ar-CH |

| 124.0 | Ar-CH |

| 52.5 | Piperazine-CH₂ |

| 45.5 | Piperazine-CH₂ |

| 21.0 | Tolyl-CH₃ |

Molecular Interactions and Preclinical Mechanisms of Action of 1 2 P Tolylthio Phenyl Piperazine and Analogs

Receptor Binding Affinities and Pharmacological Selectivity Profiles

The pharmacological profile of arylpiperazines is dictated by their affinity for a range of neurotransmitter receptors. The following sections detail the binding affinities (Ki values), which represent the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

Interactions with Neurotransmitter Receptor Systems

The primary mechanism of action for many arylpiperazines involves interaction with serotonin (B10506) and dopamine (B1211576) receptor systems, with additional effects on adrenergic and other neurotransmitter systems.

Another arylpiperazine, brexpiprazole, also shows high affinity for several serotonin receptors, acting as a partial agonist at 5-HT1A and an antagonist at 5-HT2A, 5-HT2B, and 5-HT7 receptors. drugbank.comnih.gov The anxiolytic-like effects of some arylpiperazines, such as 1-(1-naphthyl)-piperazine, are attributed to their mixed 5-HT1A and 5-HT2A/2C receptor ligand properties. nih.gov

| Receptor Subtype | Vortioxetine (B1682262) Ki (nM) | Brexpiprazole Ki (nM) | Pharmacological Action (Vortioxetine) |

|---|---|---|---|

| 5-HT1A | 15 drugbank.com | 0.12 nih.gov | Agonist drugbank.com |

| 5-HT2A | Data not consistently reported | 0.47 nih.gov | Antagonist (Brexpiprazole) drugbank.com |

| 5-HT2C | Data not consistently reported | Data not consistently reported | Data not available |

| SERT | 1.6 drugbank.com | Data not available | Inhibitor drugbank.com |

| 5-HT1B | 33 drugbank.com | Data not available | Partial Agonist nih.gov |

| 5-HT1D | 54 drugbank.com | Data not available | Antagonist nih.gov |

| 5-HT3 | 3.7 drugbank.com | Data not available | Antagonist nih.gov |

| 5-HT7 | 19 drugbank.com | 3.7 nih.gov | Antagonist nih.gov |

Arylpiperazines frequently interact with dopamine receptors, contributing to their therapeutic effects, particularly in the context of antipsychotic activity. Vortioxetine displays a low affinity for the dopamine transporter but interacts with certain dopamine receptor subtypes. drugbank.com Brexpiprazole, another arylpiperazine derivative, acts as a partial agonist at both D2 and D3 dopamine receptors. drugbank.comrexultihcp.com This partial agonism allows the compound to modulate dopaminergic activity, stimulating receptors in low dopamine environments and attenuating their activation when dopamine levels are high. drugbank.com

Docking studies of arylpiperazines with the dopamine D2 receptor suggest that the protonated nitrogen of the piperazine (B1678402) ring interacts with the highly conserved aspartate residue (Asp86) in the third transmembrane helix. nih.gov The aromatic portion of the arylpiperazine moiety engages in edge-to-face interactions with phenylalanine (Phe178), tryptophan (Trp182), and tyrosine (Tyr216) residues within the binding pocket. nih.gov

| Receptor/Transporter Subtype | Vortioxetine Ki (nM) | Brexpiprazole Ki (nM) | Pharmacological Action (Brexpiprazole) |

|---|---|---|---|

| Dopamine Transporter | >1000 drugbank.com | Data not available | Data not available |

| D2 | Data not consistently reported | 0.30 drugbank.com | Partial Agonist drugbank.com |

| D3 | Data not consistently reported | 1.1 nih.gov | Partial Agonist drugbank.com |

While the prompt specifies GABA receptor agonism, studies on piperazine derivatives generally indicate an antagonistic or modulatory role at GABAA receptors rather than direct agonism. Research has shown that several piperazine derivatives, including those with antidepressant properties, can act as antagonists at the human α1β2γ2 GABAA receptor. nih.govuu.nl This antagonistic action can lead to an increase in catecholamine levels by reducing inhibitory GABAergic input on catecholaminergic neurons. nih.gov For instance, 1-(3-chlorophenyl)piperazine (B195711) (mCPP) has been demonstrated to be an antagonist of the human α1β2γ2 GABAA receptor. nih.gov Further studies on a range of piperazine derivatives confirmed that they concentration-dependently inhibit the GABA-evoked ion current, with chlorophenylpiperazines being the most potent antagonists. nih.gov Some natural compounds containing a piperidine (B6355638) ring, like piperine, have been shown to modulate GABAA receptors, but this is distinct from the arylpiperazine class. nih.gov Therefore, it is more likely that 1-(2-(p-Tolylthio)phenyl)piperazine exhibits antagonistic or modulatory, rather than agonistic, activity at GABAA receptors.

| Receptor Subtype | Brexpiprazole Ki (nM) | Pharmacological Action (Brexpiprazole) |

|---|---|---|

| α1A | 3.8 nih.gov | Antagonist drugbank.com |

| α1B | 0.17 nih.gov | Antagonist drugbank.com |

| α1D | 2.6 nih.gov | Antagonist drugbank.com |

Identification of Critical Amino Acid Residues and Binding Pockets on Target Proteins (e.g., Asp106, Gln177, Ser188, Ser192, Phe193 for α1A-adrenoceptor)

Molecular docking studies on N-phenylpiperazine derivatives have identified key amino acid residues within the binding pocket of the α1A-adrenoceptor that are crucial for ligand interaction. These studies reveal that the binding is primarily driven by the formation of hydrogen bonds and electrostatic forces. rsc.org The critical residues identified in the binding site of the α1A-adrenoceptor for this class of compounds include Asp106, Gln177, Ser188, Ser192, and Phe193. rsc.org The ionizable piperazine ring, a hydrogen bond acceptor, and a hydrophobic moiety within the ligand structure are all important for high-affinity binding to the receptor. rsc.org Thermodynamic analyses have confirmed that the binding of these derivatives to the α1A-adrenoceptor is a spontaneous process, mainly driven by electrostatic interactions. rsc.org

Elucidation of Intermolecular Forces Driving Ligand-Receptor Interactions

The binding of phenylpiperazine derivatives to their receptor targets is a complex process governed by a variety of intermolecular forces. While direct studies on this compound are not extensively available, research on analogous compounds provides significant insights into the nature of these interactions. The key forces at play include hydrogen bonds, electrostatic interactions, and hydrophobic interactions.

Molecular docking studies on N-phenylpiperazine derivatives targeting the α1A-adrenoceptor have highlighted the critical role of specific amino acid residues in the binding pocket. These studies suggest that interactions are primarily driven by the formation of hydrogen bonds and electrostatic forces. The ionizable piperazine ring, a common feature in this class of compounds, is believed to form a key electrostatic interaction with an aspartate residue in the receptor. Furthermore, hydrogen bond acceptor features within the ligand structure can engage with residues such as serine and glutamine in the binding site.

Structure-Activity Relationships Governing Binding Affinity and Selectivity

The structure-activity relationship (SAR) of phenylpiperazine analogs reveals how modifications to their chemical structure impact their binding affinity and selectivity for various receptors. Studies on a wide range of these compounds have established several key principles.

For many phenylpiperazine derivatives, the nature of the substituent on the phenyl ring is a major determinant of receptor affinity and selectivity. For example, in a series of N-(2-methoxyphenyl)piperazine and N-(2,3-dichlorophenyl)piperazine analogs, variations in substitution led to significant differences in affinity for dopamine D2 and D3 receptors. nih.gov Some of these compounds exhibited high affinity for the D3 receptor, with Ki values in the nanomolar range, while showing lower affinity for the D2 receptor. nih.gov This suggests that the electronic and steric properties of the substituents can be fine-tuned to achieve receptor subtype selectivity.

Furthermore, all compounds evaluated in that particular study demonstrated a high affinity for serotonin 5-HT1A receptors, indicating a common pharmacophore for this receptor type within the phenylpiperazine scaffold. nih.gov The introduction of a thioether linkage and a tolyl group, as seen in this compound, represents a specific structural modification. A study on indazole and piperazine-based compounds noted that electron-donating substituents, such as thioethers, at the ortho position of the phenyl ring appeared to contribute more to the increase in activity at the dopamine D2 receptor than electron-withdrawing groups. nih.gov

The following table summarizes the binding affinities of some representative phenylpiperazine analogs at various receptors, illustrating the impact of structural modifications.

| Compound/Analog | Receptor | Binding Affinity (Ki, nM) |

| Analog 12b (N-(2,3-dichlorophenyl)piperazine derivative) | Dopamine D3 | 0.3 nih.gov |

| Analog 12c (N-(2,3-dichlorophenyl)piperazine derivative) | Dopamine D3 | 0.9 nih.gov |

| Analog 12e (N-(2,3-dichlorophenyl)piperazine derivative) | Dopamine D3 | 0.5 nih.gov |

| Analog 12g (N-(2,3-dichlorophenyl)piperazine derivative) | Dopamine D3 | 0.8 nih.gov |

| Analogs 12b, 12c, 12e, 12g | Dopamine D2 | 40 - 53 nih.gov |

| All evaluated N-(2-methoxyphenyl)piperazine and N-(2,3-dichlorophenyl)piperazine analogs | Serotonin 5-HT1A | High Affinity (specific values not detailed in the source) nih.gov |

Modulation of Neurotransmitter Reuptake and Release Mechanisms

Serotonin Transporter (SERT) Modulation

Phenylpiperazine derivatives are known to interact with the serotonin transporter (SERT), a key protein responsible for the reuptake of serotonin from the synaptic cleft. nih.gov The nature of this interaction can vary, with some compounds acting as inhibitors of reuptake, while others may induce serotonin release.

Studies on compounds like m-chlorophenylpiperazine (mCPP) and m-trifluoromethylphenylpiperazine (TFMPP) have shown that they can evoke a potent, dose-dependent release of endogenous serotonin from hypothalamic slices. nih.gov This release mechanism appears to involve the displacement of serotonin from its storage vesicles, as it is diminished by serotonin uptake blockers and is not dependent on extracellular calcium. nih.gov While direct data for this compound is not available, its structural similarity to these compounds suggests it may also modulate SERT function. The presence of the bulky thioether and tolyl groups would likely influence its affinity and efficacy at SERT compared to simpler phenylpiperazines.

Norepinephrine (B1679862) Reuptake Inhibition

The norepinephrine transporter (NET) is another important target for many neurologically active compounds. nih.gov Inhibition of NET leads to increased levels of norepinephrine in the synapse. Some piperazine-containing compounds have been investigated for their effects on NET. While specific data on this compound is lacking, the broader class of piperazine derivatives has been a subject of such studies. nih.gov The structural features of this compound, particularly the substituted phenyl ring, would be expected to play a significant role in its potential interaction with NET. The development of selective NET inhibitors often involves careful modification of the aromatic and piperazine moieties to optimize binding and inhibitory activity. wikipedia.org

Dopamine Release Modulation

The modulation of dopamine release is a key mechanism of action for many centrally acting drugs. Some piperazine derivatives have been shown to influence dopamine levels. For instance, the piperazine derivative MC1 was found to increase cortical dopamine levels in rats. nih.gov This effect did not appear to be mediated by its affinity for 5-HT1A or 5-HT2A receptors, suggesting a more direct or alternative mechanism of action on dopamine pathways. nih.gov The specific impact of this compound on dopamine release has not been reported, but its structural similarity to other dopamine receptor ligands suggests a potential for such activity. nih.gov

The following table presents data on the effects of some piperazine derivatives on neurotransmitter release.

| Compound | Effect on Neurotransmitter Release |

| m-chlorophenylpiperazine (mCPP) | Potent, dose-dependent release of endogenous 5-HT nih.gov |

| m-trifluoromethylphenylpiperazine (TFMPP) | Potent, dose-dependent release of endogenous 5-HT nih.gov |

| MC1 (1-[4-(2-methyl-4-chinolin-2-yl-piperazin-1-yl)-butyl]-8-azaspiro[4.5]decano-7,9-dion) | Raised cortical dopamine, DOPAC, and HVA levels nih.gov |

| MM5 (1-[4-(4-chinolin-2-yl-piperazin-1yl)-butyl]piperidin-2-on) | Decreased extracellular 5-HT level; no effect on dopamine nih.gov |

Enzymatic Interactions and Inhibitory Potentials

While the primary focus of research on phenylpiperazine derivatives has been on their interactions with neurotransmitter receptors and transporters, there is also the potential for these compounds to interact with various enzymes. The thioether linkage in this compound is a site that could be subject to metabolic enzymes, such as cytochrome P450s. The metabolism of this compound could lead to the formation of active or inactive metabolites.

Furthermore, some sulfur-containing compounds have been investigated for their catalytic activity in various chemical reactions, suggesting that the thioether moiety could potentially interact with metal ions in metalloenzymes. researchgate.net However, there is no specific research available on the enzymatic interactions or inhibitory potentials of this compound at this time. Future studies would be necessary to explore this aspect of its pharmacological profile.

Prediction of Drug-Metabolizing Enzyme Inhibition (e.g., Cytochrome P450 Isoforms)

The Cytochrome P450 (CYP450) superfamily of enzymes is a critical component of drug metabolism, primarily responsible for the phase I oxidative biotransformation of a vast array of xenobiotics, including therapeutic drugs. youtube.com Inhibition of these enzymes can lead to altered drug clearance, extended half-life, and potential drug-drug interactions, which can result in toxicity. youtube.com The piperazine moiety, a core structural feature of this compound, is present in numerous compounds that have been identified as inhibitors of various CYP450 isoforms.

While direct inhibitory studies on this compound are not extensively detailed in the literature, predictions regarding its potential to inhibit drug-metabolizing enzymes can be extrapolated from data on its structural analogs. The piperazine ring is a common feature in many pharmacologically active agents, and its interaction with CYP enzymes has been a subject of significant research.

For instance, studies have demonstrated that certain piperazine-containing compounds act as potent mechanism-based inactivators (MBIs) of human cytochrome P450 3A4 (CYP3A4) and CYP2D6, two of the most important isoforms in human drug metabolism. nih.gov Mechanism-based inactivation is a time- and concentration-dependent process that often involves the metabolic activation of the inhibitor by the CYP enzyme into a reactive species that covalently binds to the enzyme, leading to irreversible inhibition. nih.gov One study showed that the piperazine-containing compound SCH 66712 exhibits type I binding to CYP3A4 with a spectral binding constant (K_s) of 42.9 ± 2.9 µM and functions as an MBI. nih.gov

Furthermore, research on piperidine derivatives, which are structurally related to piperazines, has also revealed significant and sometimes selective inhibition of CYP450 isoforms. One series of piperidine derivatives showed potent and selective inhibition of CYP2B1 (IC₅₀ of 2.5 µM) and high selectivity for CYP1A1. nih.gov Another piperidine analog, 2-phenyl-2-(1-piperidinyl)propane (PPP), was identified as a selective mechanism-based inactivator of CYP2B6, with a K_I of 1.2 µM and a k_inact of 0.07 min⁻¹. nih.govnih.gov

Table 1: Examples of Cytochrome P450 Inhibition by Piperazine/Piperidine Analogs

| Compound/Analog Type | CYP Isoform(s) Inhibited | Type of Inhibition | Key Findings | Reference |

|---|---|---|---|---|

| Piperazine-containing imidazoles (e.g., SCH 66712) | CYP3A4, CYP2D6 | Mechanism-Based Inactivator (MBI) | Time- and concentration-dependent inactivation. | nih.gov |

| Substituted Piperidine Derivatives | CYP2B1, CYP1A1 | Competitive | Compound 2 was a potent and selective inhibitor for CYP2B1 (IC₅₀ = 2.5 µM). | nih.gov |

| 2-Phenyl-2-(1-piperidinyl)propane (PPP) | CYP2B6 | Mechanism-Based Inactivator (MBI) | Selective inactivation with K_I = 1.2 µM and k_inact = 0.07 min⁻¹. | nih.gov |

| Duloxetine (piperazine-related structure) | CYP2D6 | Inhibitor | Undergoes hepatic metabolism and inhibits CYP2D6 activity. | wikipedia.org |

Inhibition of Specific Enzymes by Piperazine Derivatives (e.g., α-amylase, ACAT-1)

Beyond the well-known interactions with metabolic enzymes, piperazine derivatives have been investigated for their inhibitory effects on other specific enzymes involved in various disease pathologies.

α-Amylase Inhibition

α-Amylase is a key enzyme in carbohydrate digestion, responsible for breaking down starch into simpler sugars. jbsd.in Inhibition of this enzyme can slow down carbohydrate absorption, thereby reducing postprandial hyperglycemia, which is a therapeutic strategy for managing type 2 diabetes. jbsd.incumhuriyet.edu.tr Several studies have shown that synthetic compounds incorporating a piperazine scaffold exhibit significant α-amylase inhibitory activity.

For example, a series of piperazine sulfonamide analogs demonstrated varying degrees of α-amylase inhibition, with some compounds showing IC₅₀ values as low as 1.571 ± 0.05 µM, which is comparable to the standard drug acarbose (B1664774) (IC₅₀ = 1.353 ± 0.232 µM). nih.gov Another study on phenylsulfonyl piperazine derivatives found that all tested compounds had notable α-amylase inhibitory effects, with one derivative showing a higher percentage of inhibition (80.61%) than acarbose (78.81%). cumhuriyet.edu.tr Molecular docking studies in these reports suggest that the piperazine derivatives can fit into the active site of the α-amylase enzyme, forming key interactions with catalytic residues. cumhuriyet.edu.trnih.gov Similarly, benzimidazole-piperazine conjugates have also been developed and shown to be effective inhibitors of both α-amylase and α-glucosidase. researchgate.net

Table 2: α-Amylase Inhibitory Activity of Various Piperazine Derivatives

| Piperazine Derivative Class | Example Compound(s) | α-Amylase IC₅₀ Value (µM) | Standard (Acarbose) IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Piperazine Sulfonamides | Compound 3 | 1.571 ± 0.05 | 1.353 ± 0.232 | nih.gov |

| Piperazine Sulfonamides | Compound 1 | 2.348 ± 0.444 | 1.353 ± 0.232 | nih.gov |

| Benzimidazole-piperazine conjugates | Compound 1f | 4.75 ± 0.24 | 1.25 ± 0.06 | researchgate.net |

| Phenylsulfonyl piperazines | Compound 4 | N/A (% inhibition > acarbose) | N/A | cumhuriyet.edu.tr |

Acyl-CoA:Cholesterol Acyltransferase (ACAT-1) Inhibition

Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. scbt.com The accumulation of cholesteryl esters within cells is linked to the pathology of diseases such as atherosclerosis and certain types of cancer. scbt.comacs.org Therefore, inhibitors of ACAT, particularly the ubiquitous ACAT-1 isoform, are of significant therapeutic interest.

While specific studies focusing on this compound as an ACAT-1 inhibitor are not prominent, the investigation of heterocyclic structures for modulating lipid metabolism is an active area of research. For instance, research into novel antitumor agents has involved the synthesis of diverse heterocyclic compounds, including piperazine-2,5-dione derivatives, with the aim of disrupting the abnormal lipid metabolism seen in cancer cells, which can involve enzymes like ACAT. acs.org The design of disubstituted (4-piperidinyl)-piperazine derivatives has also led to potent inhibitors of acetyl-CoA carboxylase (ACC), another key enzyme in lipid synthesis, highlighting the potential of the piperazine scaffold to target enzymes within these metabolic pathways. nih.gov Given this context, it is conceivable that piperazine-containing compounds could be designed to selectively inhibit ACAT-1.

Signal Transduction Pathway Modulation Mediated by Ligand Binding

Many therapeutic agents exert their effects by binding to specific protein targets, such as receptors or enzymes, and modulating their activity. This binding event initiates a cascade of intracellular events known as a signal transduction pathway, ultimately leading to a cellular response. This compound and its analogs are known to be ligands for various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors, which are key players in cell signaling.

The primary mechanism by which these ligands modulate signal transduction is through their interaction with G-protein coupled receptors (GPCRs). When a ligand like this compound binds to its target receptor on the cell surface, it induces a conformational change in the receptor protein. This change facilitates the activation of an associated intracellular G-protein, which then dissociates and interacts with downstream effector proteins, such as adenylyl cyclase or phospholipase C. This initiates a second messenger cascade (involving molecules like cAMP, IP₃, and DAG), leading to the activation of protein kinases and the phosphorylation of various target proteins, including transcription factors that can alter gene expression.

The role of piperazine-containing compounds in modulating these pathways is well-established. For example, many serotonin-norepinephrine reuptake inhibitors (SNRIs), which are used to treat depression and other mood disorders, contain a piperazine or related structural motif. wikipedia.org These drugs function by blocking the reuptake of neurotransmitters, thereby increasing their concentration in the synaptic cleft and enhancing downstream signaling.

Furthermore, the influence of piperazine derivatives extends to other signaling pathways. Research has shown that a piperazine derivative, 1-(1-naphthylmethyl)-piperazine (NMP), can act as an efflux pump inhibitor in bacteria. nih.gov Efflux pumps are transport proteins involved in cellular defense and signaling, and their inhibition represents a modulation of a crucial cellular pathway. In another context, studies on antitumor agents have explored how diketopiperazine derivatives can interact with targets like BRD4, a bromodomain protein that is a key regulator of oncogene transcription, thereby modulating signal transduction pathways related to cell growth and proliferation. acs.org

Therefore, the binding of this compound to its cognate receptors directly triggers the modulation of intracellular signal transduction pathways. The specific pathway and the resulting physiological effect (e.g., agonism, antagonism, or inverse agonism) are determined by the nature of the ligand-receptor interaction and the cellular context in which it occurs.

Preclinical Pharmacological Efficacy and Biological Activities of 1 2 P Tolylthio Phenyl Piperazine Analogs

Evaluation of Biological Activities in In Vitro and Ex Vivo Models

The diverse biological activities of 1-(2-(p-Tolylthio)phenyl)piperazine and its related analogs have been investigated in a range of preclinical models. These studies have revealed potential therapeutic applications in neuroscience, oncology, and infectious diseases, among other areas.

Phenylpiperazine derivatives have shown significant potential in the field of neuroscience, with many compounds exhibiting anxiolytic-like and antidepressant-like effects in animal models. nih.govplos.org For instance, the compound 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032) demonstrated anxiolytic-like activity in the elevated plus-maze and light-dark box tests. nih.govresearchgate.net This effect was found to be mediated through benzodiazepine (B76468) and nicotinic pathways. nih.gov In the open-field test, LQFM032 increased crossings and the time spent in the center of the arena, further suggesting an anxiolytic-like profile. nih.gov

Other studies on aryl alkanol piperazine (B1678402) derivatives have also reported antidepressant-like activities. nih.gov For example, a series of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives significantly reduced immobility time in the tail-suspension and modified forced swimming tests in mice, without affecting locomotor activity. nih.gov These findings highlight the potential of piperazine-based compounds in the development of new treatments for anxiety and depression.

| Compound | Animal Model | Observed Effect | Reference |

|---|---|---|---|

| 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032) | Mice (Elevated Plus Maze, Light-Dark Box, Open-Field Test) | Anxiolytic-like activity, mediated by benzodiazepine and nicotinic pathways. | nih.govresearchgate.net |

| 1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives | Mice (Tail-Suspension Test, Modified Forced Swimming Test) | Antidepressant-like effects. | nih.gov |

The piperazine scaffold is a key component of numerous anticancer drugs, and research into novel piperazine derivatives continues to be a vibrant area of oncology research. csic.esresearchgate.net Analogs of this compound have demonstrated significant anticancer potential by targeting various tumor growth pathways.

For example, newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine (B94841) nucleobase analogs have shown potent anticancer activity. nih.gov One compound, in particular, induced apoptosis in hepatocellular carcinoma cells by inhibiting Src. nih.gov This compound also displayed selectivity against anaplastic lymphoma kinase (ALK) and Bruton's tyrosine kinase (BTK). nih.gov Molecular docking studies have helped to elucidate the binding interactions of these compounds with their target kinases. nih.gov

Other research has focused on the development of piperazine derivatives as antiproliferative agents against various cancer cell lines. csic.esmdpi.com For instance, novel 1-(2-aryl-2-adamantyl)piperazine derivatives exhibited antitumor properties against cervical, breast, pancreatic, and non-small cell lung cancer cell lines. researchgate.net Notably, some of these compounds showed low cytotoxicity towards normal human cells. researchgate.net Furthermore, piperazine-conjugated vindoline (B23647) derivatives have demonstrated significant antiproliferative effects across a broad panel of human tumor cell lines. mdpi.com

| Compound/Analog Class | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| 6-Substituted piperazine/phenyl-9-cyclopentyl purine nucleobase analogs | Hepatocellular carcinoma (Huh7), Colon (HCT116), Breast (MCF7) | Potent anticancer activity; induces apoptosis via Src inhibition; selective for ALK and BTK. | nih.gov |

| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives | Breast cancer (MCF7), Non-small cell lung cancer (A549) | Selective cytotoxic activity against cancer cells compared to normal cells. | csic.es |

| 1-(2-Aryl-2-adamantyl)piperazine derivatives | Cervical (HeLa), Breast (MDA MB 231), Pancreatic (MIA PaCa2), Non-small cell lung (NCI H1975) | Antitumor properties with low cytotoxicity in normal human cells. | researchgate.net |

| Piperazine-conjugated vindoline derivatives | NCI60 human tumor cell line panel | Significant antiproliferative effects. | mdpi.com |

| Phenylpiperazine derivatives of 1,2-benzothiazine | Breast adenocarcinoma (MCF7) | Cytotoxic activity, with some compounds being more potent than doxorubicin. | mdpi.com |

Piperazine derivatives have been investigated for their potential as anti-infective agents, demonstrating both antibacterial and antifungal activities. researchgate.netmanipal.edu The synthesis of various substituted piperazine derivatives has led to the discovery of compounds with significant antimicrobial properties. researchgate.net

In one study, a series of piperazine derivatives were synthesized and screened for their activity against a panel of bacteria and fungi. researchgate.net The antibacterial activity was tested against Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli, while the antifungal activity was evaluated against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.net Many of the synthesized compounds showed promising results. researchgate.net

Further research has explored the antimicrobial potential of N-phenylpiperazine derivatives against various pathogens, including Staphylococcus aureus and several mycobacteria strains. nih.gov Additionally, new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines have been synthesized and shown to possess antibacterial and antifungal activity. nih.gov Molecular docking studies have been employed to predict the mechanism of action of these compounds, suggesting inhibition of key microbial enzymes. nih.gov

| Compound/Analog Class | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| Substituted piperazine derivatives | Bacteria (S. aureus, S. epidermidis, P. aeruginosa, E. coli); Fungi (C. albicans, A. niger, A. flavus, A. fumigatus) | Significant antimicrobial and antifungal properties. | researchgate.net |

| N-Phenylpiperazine derivatives | Staphylococcus aureus, Mycobacteria strains, Bipolaris sorokiniana, Fusarium avenaceum | Moderate inhibitory activity against various pathogens. | nih.gov |

| 2-Piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | Listeria monocytogenes, Staphylococcus aureus, MRSA, E. coli, P. aeruginosa, Candida albicans, Aspergillus fumigatus, Trichoderma viride | Potent antibacterial and antifungal activity, with some compounds being more effective than ampicillin (B1664943) against resistant strains. | nih.gov |

| N,N′-bis(1,3,4-thiadiazole) bearing piperazines | Gram-negative bacteria (especially E. coli), Gram-positive bacteria, Fungi | Significant antibacterial activity against gram-negative strains; weak antifungal activity. | mdpi.com |

Recent studies have highlighted the potential of piperazine derivatives in modulating metabolic and inflammatory pathways, suggesting their utility in treating conditions like diabetes and inflammatory disorders. biomedpharmajournal.orgnih.gov

N-phenyl piperazine derivatives have been shown to possess both α-amylase inhibitory and anti-inflammatory properties in vitro. biomedpharmajournal.org Molecular docking studies have provided insights into the interactions of these compounds with the α-amylase enzyme. biomedpharmajournal.org One particular derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), has demonstrated significant anti-inflammatory and anti-nociceptive effects in animal models. nih.gov This compound was found to reduce paw edema and pleurisy induced by carrageenan, as well as decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov

The antidiabetic potential of piperazine derivatives has also been explored, with some compounds showing α-glucosidase inhibitory activity. nih.gov These findings suggest that piperazine-based compounds could be developed as dual-action agents targeting both hyperglycemia and inflammation, which are often co-morbidities.

| Compound/Analog Class | Biological Target/Model | Observed Effect | Reference |

|---|---|---|---|

| N-Phenyl piperazine derivatives | α-Amylase (in vitro), Inflammation models (in vitro) | α-Amylase inhibition and anti-inflammatory potential. | biomedpharmajournal.org |

| (4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced paw edema and pleurisy (animal models) | Anti-inflammatory and anti-nociceptive effects; reduction of pro-inflammatory cytokines (TNF-α, IL-1β). | nih.gov |

| Piperazine-based benzimidazole (B57391) derivatives | α-Glucosidase (in vitro) | α-Glucosidase inhibition. | nih.gov |

There is a growing interest in developing effective radioprotective agents to mitigate the harmful effects of ionizing radiation. nih.govnih.gov Piperazine derivatives have emerged as a promising class of compounds in this regard. nih.govmdpi.com

Studies on novel 1-(2-hydroxyethyl)piperazine derivatives have shown that some of these compounds can protect human cells from radiation-induced apoptosis while exhibiting low cytotoxicity. nih.govmdpi.com In vitro experiments have demonstrated a radioprotective effect on cell survival. nih.gov While one study showed an increase in the survival of mice after whole-body irradiation, the result was not statistically significant. nih.gov Further research has identified other piperazine derivatives that demonstrate significant radioprotective effects in both lymphoblastic leukemia cell lines and peripheral blood mononuclear cells exposed to gamma radiation. nih.gov These compounds have shown superior safety profiles and effectiveness compared to the standard radioprotector amifostine. nih.gov

| Compound/Analog Class | Cellular Model | Key Findings | Reference |

|---|---|---|---|

| 1-(2-Hydroxyethyl)piperazine derivatives | Human cells (in vitro), Mice (in vivo) | Protection against radiation-induced apoptosis; radioprotective effect on cell survival. | nih.govmdpi.com |

| Novel piperazine derivatives | MOLT-4 lymphoblastic leukemia cells, Peripheral blood mononuclear cells (PBMCs) | Significant radioprotective effects with minimal cytotoxicity; superior safety and effectiveness compared to amifostine. | nih.gov |

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.govmdpi.com Research into novel cholinesterase inhibitors has included the investigation of various heterocyclic compounds, including those containing a piperazine moiety.

A study on 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives revealed their potential as acetylcholinesterase (AChE) inhibitors. nih.govresearchgate.net Among the synthesized compounds, one derivative with an ortho-chlorine substituent on the phenyl ring was found to be the most potent. nih.gov Docking studies have provided insights into the binding modes of these compounds within the active site of AChE. nih.govresearchgate.net

Other studies have explored the cholinesterase inhibitory activity of different classes of compounds, such as benzothiazolone derivatives. mdpi.com While not directly piperazine analogs, this research highlights the broader interest in heterocyclic compounds as cholinesterase inhibitors and provides a basis for the design of new, potentially more effective agents.

| Compound/Analog Class | Enzyme | Key Findings | Reference |

|---|---|---|---|

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | Acetylcholinesterase (AChE) | Potential as AChE inhibitors; ortho-chloro substituted derivative was most potent. | nih.govresearchgate.net |

| Benzothiazolone derivatives | Butyrylcholinesterase (BChE), Acetylcholinesterase (AChE) | Inhibited BChE more effectively than AChE. | mdpi.com |

Acyl-CoA: Cholesterol O-acyltransferase-1 (ACAT-1) Inhibition

Acyl-CoA: Cholesterol O-acyltransferase-1 (ACAT-1) is an intracellular enzyme responsible for the esterification of cholesterol, a process implicated in the pathology of various diseases, including atherosclerosis and certain cancers. While direct studies on the ACAT-1 inhibitory activity of this compound are not presently available in the public domain, the broader class of phenylpiperazine derivatives has been investigated for this therapeutic target.

Research into structurally related compounds provides a basis for potential future investigations. For instance, amides of piperazine-substituted 1-phenylethylamines have been identified as potent inhibitors of ACAT in microsomal assays. These findings suggest that the piperazine moiety can be a key pharmacophore for ACAT-1 inhibition. Further research is necessary to determine if this compound or its close analogs exhibit similar inhibitory potential against ACAT-1.

In Vitro Cytotoxicity Assessments on Diverse Cell Lines

The cytotoxic potential of phenylpiperazine analogs has been evaluated across a variety of human cancer cell lines. These studies are crucial in the early stages of anticancer drug discovery, providing insights into the compounds' ability to inhibit cancer cell growth and proliferation.

Cell Viability and Proliferation Assays

Multiple studies have reported the in vitro cytotoxic effects of various phenylpiperazine derivatives, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) being a key metric. These assays are typically performed on a panel of cancer cell lines to assess the breadth and selectivity of the cytotoxic activity.

For example, a series of novel arylpiperazine derivatives were synthesized and evaluated for their cytotoxic activities against human prostate cancer cell lines, including PC-3, LNCaP, and DU145. nih.gov Several of these compounds exhibited potent activity, with some showing strong cytotoxicity against LNCaP cells with IC50 values below 5 µM. nih.gov Another study focused on 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs, which were tested against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cell lines. nih.gov A number of these analogs demonstrated significant cytotoxic potential, with IC50 values less than 10 μM. nih.gov

The following interactive table summarizes the cytotoxic activity (IC50 values in µM) of selected phenylpiperazine analogs against various human cancer cell lines, as reported in the literature.

| Compound/Analog | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Arylpiperazine derivative 9 | LNCaP (Prostate) | <5 | nih.gov |

| Arylpiperazine derivative 15 | LNCaP (Prostate) | <5 | nih.gov |

| Arylpiperazine derivative 8 | DU145 (Prostate) | 8.25 | nih.gov |

| Purine analog 19 | Huh7 (Liver) | <5 | nih.gov |

| Purine analog 19 | HCT116 (Colon) | <5 | nih.gov |

| Purine analog 19 | MCF7 (Breast) | <5 | nih.gov |

| Benzimidazole-piperazine analog 6 | U-87 MG (Glioblastoma) | Data not specified | researchgate.net |

| Benzimidazole-piperazine analog 6 | MDA-MB-231 (Breast) | Data not specified | researchgate.net |

Structure-Activity Relationships for Cytotoxic Potency

The evaluation of structure-activity relationships (SAR) is a critical component of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For phenylpiperazine analogs, several SAR studies have shed light on the structural features that govern their cytotoxic potency.

In the context of anti-prostate cancer activity, it has been observed that the introduction of a pyrimidinyl moiety at the 4-position of the piperazine ring can be beneficial for anticancer activity. mdpi.com Furthermore, the substitution pattern on the phenyl ring plays a significant role. For instance, compounds with a methyl group at the ortho-position of the phenyl ring demonstrated stronger cytotoxicity against LNCaP cells compared to those with a para-methyl substitution. mdpi.com Specifically, an o-methyl substituted compound showed significantly improved activity, while its p-methyl counterpart had only moderate cytotoxic effects. mdpi.com A similar trend was noted with fluoro-substituted analogs. mdpi.com

Another study investigating phenylpiperazine derivatives of 1,2-benzothiazine as potential anticancer agents found that the nature of the substituent on the phenylpiperazine ring was crucial for activity. mdpi.com Derivatives containing two chlorine atoms on the phenyl ring exhibited a preference for cytotoxic activity. mdpi.com These findings underscore the importance of electronic and steric factors of the substituents on the phenyl ring in determining the cytotoxic potential of this class of compounds. The strategic placement of specific functional groups can lead to enhanced potency and, in some cases, improved selectivity towards cancer cells.

Computational Chemistry and Structure Activity Relationship Sar Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding of 1-(2-(p-Tolylthio)phenyl)piperazine to its primary pharmacological target, the human serotonin (B10506) transporter (hSERT).

Studies on the parent compound, vortioxetine (B1682262), provide a strong basis for understanding the binding mode of this compound. Through homology modeling of hSERT, using crystal structures of related transporters like the bacterial leucine (B10760876) transporter (LeuT) and the Drosophila melanogaster dopamine (B1211576) transporter, researchers have been able to simulate the docking of these ligands. nih.gov

Computational modeling and ligand docking simulations suggest that these molecules can adopt several distinct binding modes within the central binding site of hSERT. nih.gov The conformational flexibility of the ligand is a critical aspect of its binding. Conformational analysis, which studies the energetics of different spatial arrangements (rotamers), is essential for understanding the stability of various isomers and their interactions with the target protein. lumenlearning.comlibretexts.org For flexible molecules like this compound, it is understood that they may not bind in their lowest calculated energy conformation. The energy required for a ligand to adopt its bioactive conformation, known as strain energy, can be significant, with studies on other drug-like molecules showing that this can exceed 9 kcal/mol in some cases. nih.gov The binding of this compound likely involves an induced-fit mechanism, where both the ligand and the protein adjust their conformations to achieve optimal binding. nih.gov

The general structure of phenylpiperazine derivatives allows for a range of conformations, and their binding to receptors is often influenced by the spatial distribution of key pharmacophoric features. nih.gov For SERT inhibitors, these features typically include a positive ionizable group and a hydrogen bond acceptor, along with hydrophobic and aromatic regions that interact with the protein. nih.gov

Extensive research on vortioxetine's interaction with hSERT has identified several key amino acid residues crucial for its high-affinity binding. These findings are highly relevant for its metabolite, this compound. Through functional point-mutant analysis, where specific amino acids in the transporter are changed, scientists have mapped the binding pocket. nih.gov

The binding site for vortioxetine, and by extension its metabolite, is located in the central substrate-binding site of hSERT. This is consistent with its competitive inhibition of serotonin uptake. researchgate.net The orientation of the molecule within this site is critical. For vortioxetine, the 2,4-dimethylphenyl group is positioned in a sub-pocket of the binding site. The interactions are multifaceted, involving a combination of hydrophobic and polar contacts.

Key amino acid residues identified in the binding of vortioxetine and related SERT inhibitors include:

Aromatic residues: Tyr95, Tyr176, and Phe335 are part of an "aromatic box" that engages in π-π stacking interactions with the aromatic rings of the ligand. nih.govnih.gov Mutating these residues can significantly impact ligand potency. researchgate.net

Asp98: This residue is crucial as it forms a key salt bridge with the protonated amine of many SERT inhibitors, including the piperazine (B1678402) nitrogen of vortioxetine and its analogs.

Other important residues: Ile172, Gly173, Ser336, Phe341, Ser438, Gly442, Thr439, and Leu443 also contribute to the binding pocket, providing a network of interactions that stabilize the ligand.

Table 1: Key Amino Acid Residues in hSERT for Ligand Binding

| Residue | Type of Interaction | Reference |

|---|---|---|

| Tyr95 | Aromatic, Hydrogen Bonding | researchgate.net |

| Asp98 | Ionic (Salt Bridge) | biorxiv.org |

| Tyr176 | Aromatic | nih.gov |

| Phe335 | Aromatic | nih.gov |

| Phe341 | Aromatic | researchgate.net |

| Ile172 | Hydrophobic | |

| Ser336 | Polar | |

| Ser438 | Polar |

This table is generated based on data from studies on vortioxetine and other SERT inhibitors.

The binding of a ligand to its target is governed by thermodynamic principles, including changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). While specific thermodynamic data for this compound are not extensively reported, studies on other SERT inhibitors provide a framework for understanding these events.

The Gibbs free energy of binding (ΔG) is related to the binding affinity (Kd) and indicates the spontaneity of the binding process. For vortioxetine, the Kd for hSERT is approximately 6.3 nM, which corresponds to a favorable ΔG. researchgate.net The binding of many SERT inhibitors is characterized by a balance of enthalpic and entropic contributions. nih.gov

Enthalpy (ΔH): This term reflects the energy changes from the formation of non-covalent bonds (hydrogen bonds, van der Waals forces, ionic interactions) between the ligand and the protein. A negative ΔH indicates that bond formation is energetically favorable.

Entropy (ΔS): This term relates to the change in disorder of the system upon binding. The release of ordered water molecules from the binding site upon ligand association typically leads to a favorable (positive) entropy change.

For some SERT inhibitors, binding is primarily enthalpically driven, while for others, it is entropically driven, suggesting different binding modes. nih.gov For instance, ligands that form strong polar interactions tend to have a more favorable enthalpy change, whereas those that rely on burying hydrophobic surfaces may have a more significant entropic contribution. nih.gov A study on N-phenylpiperazine derivatives binding to the α1A-adrenoceptor showed negative enthalpy and Gibbs free energy changes with a positive entropy change, indicating that the binding was mainly driven by electrostatic forces. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This allows for the development of predictive models for pharmacological potency.

QSAR models have been successfully developed for vortioxetine analogs to predict their activity at SERT, as well as at 5-HT1A and 5-HT3A receptors. eurekaselect.comnih.gov These models are typically built using multiple linear regression (MLR) or other machine learning algorithms, which correlate calculated molecular descriptors with experimentally determined biological activities (e.g., IC50 or Ki values).

For the inhibition of SERT by vortioxetine analogs, a statistically significant QSAR model was developed. eurekaselect.com The quality of a QSAR model is assessed by several statistical parameters:

R² (Coefficient of determination): This indicates how well the model fits the training data. For the SERT inhibition model for vortioxetine analogs, R² was 0.69. eurekaselect.com

R²ext (External validation R²): This measures the predictive power of the model on an external set of compounds not used in model development. A value of 0.62 was reported for the SERT model. eurekaselect.com

CCCext (Concordance Correlation Coefficient): This also assesses the predictive ability on an external set, with a value of 0.78 for the SERT model. eurekaselect.com

These models can be used to virtually screen new, un-synthesized compounds to predict their antidepressant activity, thereby guiding the design of novel analogs with improved potency. eurekaselect.com

The core of a QSAR model is the identification of molecular descriptors that are significantly correlated with the biological activity. These descriptors quantify various aspects of a molecule's physicochemical properties. For the SERT-inhibiting activity of vortioxetine analogs, the following descriptors were found to be important eurekaselect.com:

CIC2 (Complementary Information Content): An information index descriptor that reflects the complexity and branching of the molecular structure.

bcutp3 (BCUT descriptor): Related to the atomic charges and connectivity, this descriptor is associated with the solubility of the molecule.

bcutm8 (BCUT descriptor): This descriptor is related to atomic masses and molecular topology.

PEOEVSA7 (Partial Equalized Orbital Electronegativities descriptor): This descriptor relates to the partial charge on the van der Waals surface area, indicating the importance of electrostatic interactions.

Table 2: Key Molecular Descriptors in QSAR Model for SERT Inhibition by Vortioxetine Analogs

| Descriptor | Description | Implication for Activity | Reference |

|---|---|---|---|

| CIC2 | Complementary Information Content (Topological) | Relates to molecular complexity and shape | eurekaselect.com |

| bcutp3 | BCUT descriptor (Charge-related) | Associated with solubility and polar interactions | eurekaselect.com |

| bcutm8 | BCUT descriptor (Mass-related) | Reflects molecular size and mass distribution | eurekaselect.com |

| PEOEVSA7 | VSA-based descriptor (Electrostatic) | Importance of charged surface areas for interaction | eurekaselect.com |

This table summarizes the findings from the QSAR study on vortioxetine analogs.

The combination of these descriptors in the QSAR model highlights that a balance of molecular size, shape, solubility, and electrostatic properties is crucial for potent SERT inhibition in this class of compounds.

Homology Modeling of Unresolved Receptor Structures

Many G-protein-coupled receptors (GPCRs), which are common targets for arylpiperazine derivatives, lack experimentally determined three-dimensional structures. nih.gov Homology modeling provides a powerful computational tool to construct a 3D model of a target protein (the "target") based on its amino acid sequence and an experimentally determined structure of a homologous protein (the "template"). This approach is particularly valuable in the study of this compound and related arylpiperazines, as it allows for the investigation of ligand-receptor interactions even when the precise receptor structure has not been resolved by methods like X-ray crystallography or cryo-electron microscopy. nih.govnih.gov

The process of homology modeling involves several key steps: template selection, sequence alignment, model building, and model refinement and validation. For receptors targeted by arylpiperazines, such as dopamine and serotonin receptors, templates can often be found among the growing number of solved GPCR structures. nih.govnih.gov For instance, the crystal structure of the dopamine D3 receptor has been used as a template to build a molecular model of the dopamine D2 receptor, a key target for many arylpiperazine ligands. nih.gov

Once a model of the receptor is built, docking simulations can be performed to predict the binding mode of this compound. These simulations provide a rational explanation for the observed binding affinities and can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the receptor's binding pocket. nih.govnih.gov This detailed understanding of receptor-ligand interactions is crucial for optimizing lead compounds to improve their selectivity and affinity. nih.gov

| Step | Description | Relevance to this compound |

|---|---|---|

| Template Identification | Searching protein databases (e.g., PDB) for suitable template structures with high sequence similarity to the target receptor. | Utilizing solved structures of related GPCRs like dopamine D2/D3 or serotonin receptors. nih.govnih.gov |

| Sequence Alignment | Aligning the amino acid sequence of the target receptor with the template sequence to establish correspondences. | Ensuring correct alignment of crucial binding site residues that may interact with the tolylthio, phenyl, and piperazine moieties. |